N-Methylidene(phenyl)methaniminium
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Overview
Description
N-Methylidene(phenyl)methaniminium is a chemical compound that belongs to the class of iminium ions It is characterized by the presence of a positively charged nitrogen atom double-bonded to a carbon atom, which is further bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylidene(phenyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{N}=\text{CH}_2 + \text{H}_2\text{O} ]
Another method involves the use of methanol as a methylating agent in the presence of a catalyst such as cyclometalated ruthenium complexes . This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methylidene(phenyl)methaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iminium ion is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted iminium compounds depending on the nucleophile used.
Scientific Research Applications
N-Methylidene(phenyl)methaniminium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methylidene(phenyl)methaniminium involves its interaction with nucleophiles due to the electrophilic nature of the iminium ion. The positively charged nitrogen atom attracts nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Similar structure with an amino group instead of a methylidene group.
Phenylmethylidene-carbohydrazide: Contains a hydrazide group instead of an iminium ion.
Uniqueness
N-Methylidene(phenyl)methaniminium is unique due to its specific reactivity as an iminium ion, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds.
Properties
CAS No. |
82880-17-9 |
---|---|
Molecular Formula |
C8H8N+ |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
benzylidene(methylidene)azanium |
InChI |
InChI=1S/C8H8N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H2/q+1 |
InChI Key |
JXWUSCZKOXGWML-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+]=CC1=CC=CC=C1 |
Origin of Product |
United States |
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